5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Benzothiazole derivatives, which this compound is a part of, have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
It can be inferred from the known actions of benzothiazole derivatives that this compound likely interacts with its targets (the aforementioned enzymes) and inhibits their function, leading to its antibacterial effects .
Biochemical Pathways
Given the known targets of benzothiazole derivatives, it can be inferred that this compound likely affects pathways related to bacterial growth and survival, including those involved in dna replication, protein synthesis, and cell wall synthesis .
Result of Action
Given the known actions of benzothiazole derivatives, it can be inferred that this compound likely leads to the inhibition of bacterial growth and survival by disrupting essential biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-difluoro-2-carboxylic acid, under acidic conditions.
Amidation: The final step involves the coupling of the chlorinated thiophene derivative with the benzothiazole moiety using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzothiazole moiety can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzothiazole moiety, which is known for its biological activity.
Medicine: Studied for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
4,6-difluoro-2-carboxylic acid: Used in the synthesis of fluorinated benzothiazole compounds.
Thiophene-2-carboxylic acid: A building block for thiophene derivatives.
Uniqueness
5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to its specific combination of chlorine, fluorine, benzothiazole, and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula for this compound is C17H14ClF2N3OS. Its structure includes:
- A benzothiazole core
- Chloro and difluoro substituents
- A thiophene carboxamide moiety
This unique combination of functional groups is believed to confer various biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of p53 expression levels .
- Cytotoxicity Studies : In vitro studies have shown that related benzothiazole derivatives can exhibit cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and others. The IC50 values for these compounds often fall within the micromolar range, indicating potent activity .
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. The compound may demonstrate activity against various bacterial strains and fungi:
- Mechanism : The antimicrobial effects are likely due to the disruption of microbial cell membranes or interference with metabolic pathways.
- Case Studies : Several studies have reported the synthesis and evaluation of similar compounds that showed promising results against resistant strains of bacteria.
Other Biological Activities
Beyond anticancer and antimicrobial effects, some derivatives have been investigated for their potential as anti-inflammatory agents and modulators of neurotransmitter systems:
- Neuropharmacological Studies : Certain benzothiazole derivatives have been studied for their ability to modulate neurotransmitter levels in the brain, suggesting potential applications in treating neurodegenerative diseases .
Tables of Biological Activity
Properties
IUPAC Name |
5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF2N2OS2/c13-9-2-1-7(19-9)11(18)17-12-16-10-6(15)3-5(14)4-8(10)20-12/h1-4H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHDGASEHWYRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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